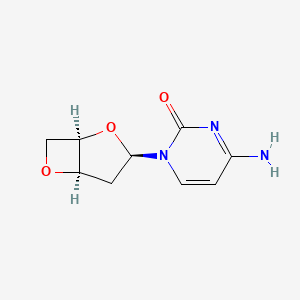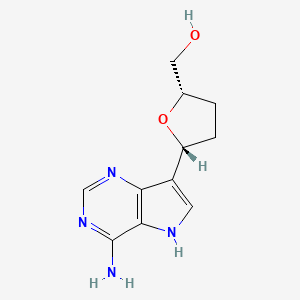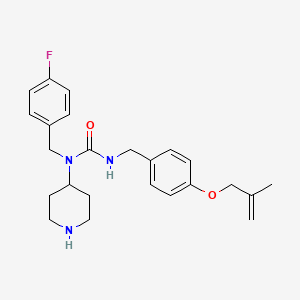
(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid is a complex organic compound that features an indole moiety, a phenyl ring, and an acrylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the ethylamine group. The final step involves the formation of the acrylic acid moiety through a condensation reaction with a suitable aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The acrylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Chemistry
In chemistry, (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
3-(2-Aminoethyl)indole: A compound with a similar indole and ethylamine structure.
4-(2-(2-Methyl-1h-indol-3-yl)ethyl)phenylacetic acid: A structurally related compound with a phenylacetic acid group instead of an acrylic acid group.
Uniqueness
(e)-3-(4-(((2-(2-Methyl-1h-indol-3-yl)ethyl)amino)methyl)phenyl)acrylic acid is unique due to the combination of its indole, phenyl, and acrylic acid moieties. This unique structure allows it to interact with a diverse range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
960058-93-9 |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C21H22N2O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(24)25/h2-11,22-23H,12-14H2,1H3,(H,24,25)/b11-10+ |
InChI 键 |
XVXVAVCOKYEXMZ-ZHACJKMWSA-N |
手性 SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)O |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


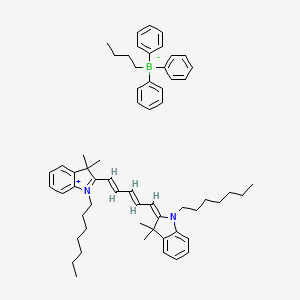


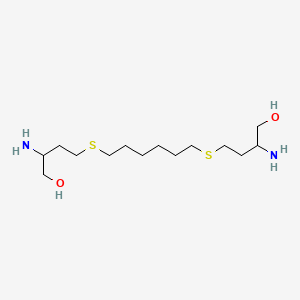
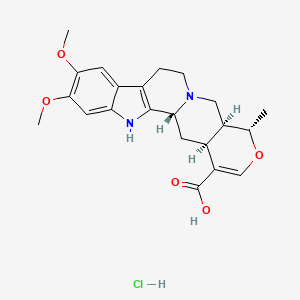
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)


